molecular formula C14H21N5O B1207937 9-Cyclohexyl-2-n-propoxy-9H-adenine CAS No. 73535-50-9

9-Cyclohexyl-2-n-propoxy-9H-adenine

Cat. No. B1207937
CAS RN: 73535-50-9
M. Wt: 275.35 g/mol
InChI Key: HCCZHQLKTDQYBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CS(=O)(=O)c1nc(N)c2ncn(C3CCCCC3)c2n1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH2:21]([CH2:22][CH3:23])[OH:24].[NH2:1][c:2]1[c:3]2[n:4][cH:5][n:6]([CH:15]3[CH2:16][CH2:17][CH2:18][CH2:19][CH2:20]3)[c:7]2[n:8][c:9]([S:11]([CH3:12])(=[O:13])=[O:14])[n:10]1>>[NH2:1][c:2]1[c:3]2[n:4][cH:5][n:6]([CH:15]3[CH2:16][CH2:17][CH2:18][CH2:19][CH2:20]3)[c:7]2[n:8][c:9]([O:24][CH2:21][CH2:22][CH3:23])[n:10]1

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CCCO
Name
CS(=O)(=O)c1nc(N)c2ncn(C3CCCCC3)c2n1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CS(=O)(=O)c1nc(N)c2ncn(C3CCCCC3)c2n1

Outcomes

Product
Name
Type
product
Smiles
CCCOc1nc(N)c2ncn(C3CCCCC3)c2n1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.